molecular formula C19H29D4NO2 B602462 Fingolimod-d4 CAS No. 1346747-38-3

Fingolimod-d4

Cat. No. B602462
M. Wt: 311.50
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fingolimod-d4, also known as FTY720 free based-d4, is the deuterium labeled Fingolimod . Fingolimod is a sphingosine 1-phosphate (S1P) antagonist with an IC50 of 0.033 nM in K562 and NK cells . It is used as an immunosuppressant .


Synthesis Analysis

Fingolimod is synthesized from readily available and inexpensive starting material diethyl acetamidomalonate . The synthesis process involves six steps .


Molecular Structure Analysis

The molecular weight of Fingolimod-d4 is 311.50 . The formula is C19H29D4NO2 . The structure is solid and the color ranges from white to off-white .


Chemical Reactions Analysis

Fingolimod exerts inhibitory effects on sphingolipid pathway enzymes . It also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .


Physical And Chemical Properties Analysis

Fingolimod-d4 is soluble in Ethanol at 7.69 mg/mL and in DMSO at 2 mg/mL (ultrasonic and heat to 60°C) . It should be stored at -20°C, away from moisture .

Scientific Research Applications

  • Treatment of Multiple Sclerosis

    Fingolimod is the first oral disease-modifying treatment for MS, known for its efficacy in reducing the annualized relapse rate and slowing the progression of neurological disability in relapsing-remitting MS. Its mechanism involves sphingosine 1-phosphate receptor (S1PR) ligand modulation, which regulates lymphocyte circulation between the central nervous system and the periphery (Volpi et al., 2019).

  • Derived from Fungal Metabolite

    Fingolimod is a synthetic compound based on the fungal secondary metabolite myriocin. It is activated in vivo after phosphorylation by sphingosine kinase 2, binding to extracellular G protein-coupled receptors, sphingosine 1-phosphates, and preventing the release of lymphocytes from lymphoid tissue (Strader, Pearce, & Oberlies, 2011).

  • Efficacy in Clinical Trials

    In clinical trials, Fingolimod has shown significant efficacy in reducing new/newly enlarging brain lesions and percentage changes in brain volume. It is also found to be superior to intramuscular interferon β-1a in reducing relapse rates and MRI markers of disease progression (Sanford, 2014).

  • Potential for Treating Other Disorders

    Research suggests that Fingolimod's mechanism of action may have therapeutic potential beyond MS, including in the treatment of organ transplants and cancer. Its ability to cross the blood-brain barrier suggests potential direct actions on neural cells in the CNS, which could be relevant for neurodegenerative diseases (Brinkmann et al., 2010).

  • Neurogenesis and Memory

    Fingolimod has been associated with inducing neurogenesis in the adult mouse hippocampus and improving contextual fear memory. This indicates potential benefits in neuropsychiatric conditions characterized by impaired hippocampal neurogenesis and memory (Efstathopoulos et al., 2015).

  • Cardioprotective Effects

    Fingolimod has shown cardioprotective effects in a porcine model of ischemia/reperfusion, reducing infarct size, improving systolic left ventricular function, and mitigating post-myocardial infarction left ventricular remodeling (Santos-Gallego et al., 2016).

  • Bioanalysis in Pharmacokinetic Studies

    A sensitive liquid chromatography-tandem mass spectrometry method has been developed for the quantitative bioanalysis of Fingolimod in human blood, crucial for pharmacokinetic studies (Gopinath et al., 2020).

Safety And Hazards

Fingolimod-d4 is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . In case of accidental release, it is advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

Future Directions

Fingolimod has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on recent reports, it may soon find its way as an adjunct therapy in various disparate pathological conditions .

properties

IUPAC Name

2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGQTZUTZRNORY-ONNKGWAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fingolimod-d4

Citations

For This Compound
5
Citations
C Fracasso, A Passoni, L Brambilla, R Mantegazza… - Applied Sciences, 2022 - mdpi.com
… The method involved the use of Fingolimod-D4 and Fingolimod-P-D4 as internal standards, plasma protein precipitation with acetonitrile and chromatographic separation with tandem …
Number of citations: 4 www.mdpi.com
R Gopinath, ST Narenderan, M Kumar… - Biomedical …, 2020 - Wiley Online Library
… The analyte and internal standard fingolimod-d4 were extracted from 300 μl of human blood using protein precipitation coupled with solid-phase extraction method. The …
DL Puhl, JL Funnell, AR D'Amato, J Bao… - … in bioengineering and …, 2020 - frontiersin.org
… fingolimod-D4 hydrochloride was used as the internal reference standard. Fingolimod-D4 … to a final concentration of 1 μM of fingolimod-D4 hydrochloride in each solution. The method …
Number of citations: 14 www.frontiersin.org
NA Hung, FG Costa, CT Hung… - … Pharmacology in Drug …, 2020 - Wiley Online Library
… Shimadzu Corporation, Kyoto, Japan) high-pressure liquid chromatography; m/z 388.4 to m/z 254.8 transition was monitored for Fingolimod and m/z 312.5 to m/z 258.5 for fingolimod-d4…
Number of citations: 1 accp1.onlinelibrary.wiley.com
DL Puhl - 2022 - search.proquest.com
Peripheral nerve injury (PNI) affects millions of individuals in the United States alone and can result in loss of motor and sensory function. The native repair response in the peripheral …
Number of citations: 2 search.proquest.com

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